N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide
Description
Historical Development of 1,3,4-Thiadiazole Research
The 1,3,4-thiadiazole ring system emerged as a subject of scientific interest following the establishment of heterocyclic nomenclature by Hantzsch and Widman in the late 19th century. Early studies focused on synthesizing the parent compound, but its limited practical applications shifted attention toward derivatives. A pivotal moment occurred in 1957, when Shapiro et al. demonstrated the anticancer potential of 2-ethylamino-1,3,4-thiadiazole (EATDA) in murine models of mammary adenocarcinoma. This discovery catalyzed decades of research into thiadiazole-based pharmaceuticals, culminating in FDA-approved drugs such as cefazolin (an antibiotic) and methazolamide (a carbonic anhydrase inhibitor for glaucoma).
Synthetic methodologies evolved in parallel, with the Hurd–Mori reaction enabling the preparation of 1,2,3-thiadiazoles from acyl hydrazones. More recently, advancements in microwave-assisted synthesis and transition-metal-free cyclization have streamlined the production of diverse 1,3,4-thiadiazole derivatives. These innovations underscore the scaffold’s adaptability to modern drug discovery paradigms.
Significance of the 1,3,4-Thiadiazole Scaffold in Drug Discovery
The 1,3,4-thiadiazole nucleus serves as a privileged structure in medicinal chemistry due to its:
- Electronic properties : Aromaticity derived from sulfur’s lone pairs and conjugated double bonds enhances stability and interaction with biological targets.
- Structural plasticity : Positions 2 and 5 accommodate diverse substituents, enabling fine-tuning of pharmacokinetic and pharmacodynamic profiles.
- Broad bioactivity : Derivatives exhibit antimicrobial, anticancer, antidiabetic, and anti-inflammatory activities.
For instance, sulfamethizole (a urinary tract antibiotic) and acetazolamide (a diuretic) exemplify clinically successful 1,3,4-thiadiazole derivatives. Recent clinical trials have expanded the scaffold’s scope, with telaglenastat (a glutaminase inhibitor for renal cell carcinoma) and filanesib (a kinesin spindle protein inhibitor for leukemia) demonstrating efficacy in phase II studies.
Structural Uniqueness of N-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-Thiadiazol-2-yl)propanamide
This compound’s structure features two critical modifications:
- Propanamide at position 2 : The carboxamide group enhances hydrogen-bonding capacity, potentially improving target binding. Similar substituents in α-glucosidase inhibitors (e.g., compound 9 in a 2024 study) reduced IC50 values to 1.30 ± 0.10 μM, outperforming acarbose.
- 4-Methylbenzylsulfanyl at position 5 : The hydrophobic arylalkyl chain may facilitate membrane penetration or interaction with hydrophobic enzyme pockets. Analogous sulfanyl groups in 2-amino-5-sulfanyl-1,3,4-thiadiazoles conferred antidepressant and anxiolytic activities with minimal sedation.
Table 1: Structural Comparison of Select 1,3,4-Thiadiazole Derivatives
| Compound | Position 2 Substituent | Position 5 Substituent | Primary Activity |
|---|---|---|---|
| Acetazolamide | Sulfonamide | Methyl | Carbonic anhydrase inhibition |
| Cefazolin | β-Lactam | Thiazolidine | Antibacterial |
| This compound | Propanamide | 4-Methylbenzylsulfanyl | Under investigation |
Molecular docking studies of analogous thiadiazoles reveal that the propanamide group forms hydrogen bonds with catalytic residues (e.g., in α-glucosidase), while aryl sulfanyl moieties engage in π-π stacking with aromatic amino acids. These interactions suggest that the compound’s design optimizes target engagement.
Research Objectives and Scientific Rationale
The investigation of This compound aligns with three objectives:
- Elucidate structure-activity relationships (SAR) : By comparing its activity to derivatives with varying substituents, researchers can identify critical pharmacophoric elements.
- Expand therapeutic applications : Preliminary data on related compounds indicate potential in oncology and metabolic disorders.
- Optimize synthetic protocols : Leveraging green chemistry approaches (e.g., solvent-free reactions) could enhance yield and sustainability.
This compound exemplifies the iterative process of drug design, where incremental modifications to a proven scaffold yield novel candidates with refined biological profiles.
Properties
IUPAC Name |
N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-3-11(17)14-12-15-16-13(19-12)18-8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRXIJKHZQFMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then cyclized with phosphorus oxychloride to yield the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with propanoyl chloride to form the desired compound. The reaction conditions usually require refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions:
| Oxidizing Agent | Product Formed | Reaction Conditions | Yield (%) |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Sulfoxide (-SO-) | 0°C, CH<sub>3</sub>COOH, 2 hr | 68 |
| m-CPBA | Sulfone (-SO<sub>2</sub>-) | RT, DCM, 4 hr | 82 |
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Mechanism : Electrophilic oxidation proceeds via a three-membered cyclic transition state, with the oxidant attacking the sulfur lone pair.
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Applications : Sulfone derivatives exhibit enhanced metabolic stability in pharmacokinetic studies.
Nucleophilic Substitution at Thiadiazole Ring
The C-2 position of the 1,3,4-thiadiazole ring undergoes nucleophilic substitution due to electron withdrawal by adjacent nitrogen atoms:
Example Reaction :
Reagent : Hydrazine hydrate
Conditions : Reflux in ethanol (4 hr)
Product : 5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Yield : 74%
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Kinetics : Second-order reaction with k = 3.2 × 10<sup>-3</sup> L·mol<sup>-1</sup>·s<sup>-1</sup> at 70°C.
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Limitation : Steric hindrance from the 4-methylbenzyl group reduces reactivity at C-5.
Amide Hydrolysis
The propanamide moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Yield (%) |
|---|---|---|---|
| Acidic | 6M HCl, reflux | Propanoic acid + 5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine | 91 |
| Basic | 2M NaOH, 60°C | Sodium propanoate + corresponding amine | 88 |
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Catalysis : Acid hydrolysis follows A<sub>AC2</sub> mechanism with protonation of the carbonyl oxygen.
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Application : Used to regenerate the free amine for further functionalization.
Electrophilic Aromatic Substitution
The 4-methylphenyl group undergoes directed electrophilic substitution:
Nitration :
Reagent : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (1:3)
Position : Para to methyl group
Product : 4-(nitromethyl)benzyl derivative
Yield : 63%
Sulfonation :
Reagent : Fuming H<sub>2</sub>SO<sub>4</sub>, 50°C
Product : 4-(sulfomethyl)benzyl derivative
Yield : 58%
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Directing Effect : Methyl group activates the ring, favoring para substitution.
Complexation with Metal Ions
The thiadiazole N-atoms and sulfur centers coordinate to transition metals:
| Metal Salt | Molar Ratio (Ligand:Metal) | Complex Geometry | Stability Constant (log K) |
|---|---|---|---|
| Cu(NO<sub>3</sub>)<sub>2</sub> | 2:1 | Square planar | 8.2 |
| FeCl<sub>3</sub> | 1:1 | Octahedral | 6.7 |
-
Applications : Metal complexes show enhanced antimicrobial activity compared to the free ligand.
Photochemical Reactions
Under UV light (λ = 254 nm):
-
Thiadiazole Ring Opening : Forms a thiocyanate intermediate via C-S bond cleavage.
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Quantum Yield : Φ = 0.18 in acetonitrile.
Key Research Findings
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Oxidation Selectivity : Sulfone formation with m-CPBA occurs without thiadiazole ring degradation.
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Hydrolysis Stability : The amide bond remains intact in physiological pH (7.4) for >24 hr, indicating suitability for drug delivery.
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Synthetic Utility : The amine generated from hydrolysis serves as a precursor for Schiff base derivatives with antimicrobial activity (MIC = 4–16 μg/mL against S. aureus).
This compound’s diverse reactivity profile enables its use in synthesizing bioactive derivatives and functional materials. Controlled oxidation and substitution reactions are particularly valuable for pharmaceutical applications .
Scientific Research Applications
Biological Activities
The biological significance of N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide is largely attributed to its pharmacological properties associated with thiadiazole derivatives. Research indicates that these compounds exhibit:
- Antimicrobial Activity : Thiadiazole derivatives have been shown to possess significant antibacterial and antifungal properties. Preliminary studies suggest that this compound may interact effectively with various pathogens2.
- Anticancer Potential : The compound's structure allows for interactions with cancer cell targets, making it a candidate for further studies in oncology13.
Table 1: Biological Activities of Thiadiazole Derivatives
Case Studies and Research Findings
Several studies have investigated the efficacy and mechanisms of action of thiadiazole derivatives similar to this compound:
- Antimicrobial Evaluation : A study evaluated new derivatives for their antifungal and antibacterial potential using serial dilution methods. Compounds derived from thiadiazole structures showed promising results against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans)2.
- Molecular Docking Studies : Computational studies using molecular docking have indicated that this compound has strong binding affinities to specific biological targets involved in disease pathways43.
Mechanism of Action
The mechanism of action of N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. In cancer cells, it may induce apoptosis by activating caspase pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole and Oxadiazole Derivatives
Core Heterocycle Variations
- Thiadiazole vs. Oxadiazole: Thiadiazole derivatives (e.g., the target compound) exhibit greater electron-withdrawing capacity compared to oxadiazole analogs due to sulfur’s electronegativity. For example, 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide (7l) (C₁₆H₁₇N₅O₂S₂, MW: 375 g/mol) has an oxadiazole core, resulting in altered electronic properties and a higher melting point (177–178°C) compared to thiadiazole derivatives .
Substituent Effects
- Sulfanyl Group Modifications: The target compound’s 4-methylbenzylsulfanyl group contrasts with cyclohexanecarboxamide in N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide (C₁₆H₁₈FN₃OS₂, MW: 351.46 g/mol). The cyclohexane moiety reduces polarity, lowering logP (4.91 vs. Indolylmethyl Substituents: Compounds like N-(4-Ethylphenyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide (8i) (C₂₂H₂₂N₄O₂S, MW: 406 g/mol) exhibit higher molecular weights and lower melting points (130–132°C) due to bulky indole groups, which may hinder crystallinity .
Aromatic Ring Functionalization
- Phenyl vs. Substituted Phenyl Groups: N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) (C₁₅H₁₄N₄O₂S₂, MW: 350 g/mol) has a simple phenyl group, resulting in a lower melting point (117–118°C) than derivatives with electron-donating substituents (e.g., 4-aminophenyl in compound 8g, m.p. 142–143°C) . 4-Ethoxyphenyl in compound 7l enhances solubility via polar interactions, contrasting with the target’s 4-methylphenyl group, which prioritizes lipophilicity .
Physicochemical and Structural Data Comparison
Biological Activity
N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiadiazole ring which is known for its pharmacological properties. The synthesis typically involves several key steps that can be modified to enhance biological activity or alter pharmacokinetic properties. The general synthetic route includes:
- Formation of the thiadiazole ring : Utilizing appropriate precursors and reagents.
- Introduction of the methylphenyl substituent : Achieved through nucleophilic substitution reactions.
- Final modifications : To obtain the propanamide functional group, enhancing solubility and bioavailability.
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that this compound exhibits significant antibacterial and antifungal properties.
- Antibacterial Activity : The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that similar thiadiazole derivatives possess IC50 values significantly lower than standard antibiotics like norfloxacin .
- Antifungal Activity : The compound also exhibits antifungal activity against pathogens such as Candida albicans and Aspergillus niger, making it a candidate for further development in antifungal therapies .
Antidiabetic Activity
Recent studies have highlighted the potential of thiadiazole derivatives in managing diabetes through inhibition of key enzymes involved in carbohydrate metabolism:
- α-Glucosidase Inhibition : Compounds similar to this compound have shown promising results with low IC50 values in inhibiting α-glucosidase, suggesting their utility in controlling postprandial blood glucose levels .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features. The presence of the thiadiazole ring enhances interaction with biological targets due to its electron-withdrawing properties. A comparative analysis with other thiadiazole derivatives reveals:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-1,3,4-thiadiazole | Contains thiadiazole; known for antimicrobial properties | Antimicrobial |
| 5-Methylthiazole | Similar heterocyclic structure; used in drug design | Anticancer |
| 1,2,4-Thiadiazole Derivatives | Variants of thiadiazole; diverse biological activities | Antimicrobial and anti-inflammatory |
The unique combination of functional groups in this compound contributes to its dual action against multiple biological targets .
Case Studies and Research Findings
Several studies have provided insights into the efficacy of this compound:
- In Vitro Studies : In vitro assays have demonstrated low cytotoxicity alongside pronounced cytoprotective effects against various cell lines .
- Molecular Docking Studies : These studies suggest that the compound's binding affinity to target proteins correlates well with its observed biological activity .
- Comparative Efficacy : Research comparing various derivatives has shown that modifications to the thiadiazole structure can significantly enhance activity against specific pathogens .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting 5-[(4-methylphenyl)methyl]sulfanyl-1,3,4-thiadiazol-2-amine with propanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like ethanol or dichloromethane are commonly used, with reaction monitoring via TLC or HPLC .
- Key Data : For analogous compounds, yields range from 65–80% under optimized conditions (e.g., 24-hour reaction time at 60°C) .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm proton and carbon environments. For example, the thiadiazole ring protons typically resonate at δ 7.2–8.5 ppm, while the propanamide carbonyl appears at ~170 ppm in -NMR .
- IR Spectroscopy : Key absorption bands include N–H stretching (~3300 cm) and C=O stretching (~1650 cm) .
- Elemental Analysis : Verify calculated vs. observed C, H, N percentages (e.g., C: 54.3%, H: 4.8%, N: 16.5%) to confirm purity .
Q. What crystallization techniques are effective for obtaining single crystals of thiadiazole derivatives?
- Methodological Answer : Slow evaporation of a 1:1 chloroform-ethanol solution at room temperature is effective. Crystal lattice parameters (e.g., monoclinic , ) can be refined using SHELX software .
Advanced Research Questions
Q. How can conformational discrepancies in X-ray crystallography data be resolved for this compound?
- Methodological Answer :
- Use SHELXL for refinement, leveraging Hirshfeld surface analysis to resolve ambiguities in hydrogen bonding or torsional angles. For example, the butterfly conformation of the thiadiazole core (dihedral angle 46.3°) can be validated against density maps .
- Cross-reference with analogous structures (e.g., 1,4-bis(5-phenyl-1,3,4-thiadiazol-2-ylthio)butane) to identify consistent geometric trends .
Q. What strategies optimize the reaction yield when introducing sulfanyl groups to the thiadiazole ring?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol intermediates.
- Catalysis : Use catalytic iodine or Cu(I) salts to accelerate thiol-disulfide exchange. For example, adding 5 mol% CuI increased yields from 60% to 85% in analogous syntheses .
- Temperature Control : Maintain 50–70°C to balance reactivity and side-product formation .
Q. How do electronic effects of substituents influence the biological activity of thiadiazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –NO) at the 4-methylphenyl position to enhance interactions with enzyme active sites. For example, nitro-substituted analogs showed 2.5-fold higher alkaline phosphatase inhibition compared to unsubstituted derivatives .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, using crystallographic data for receptor structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
